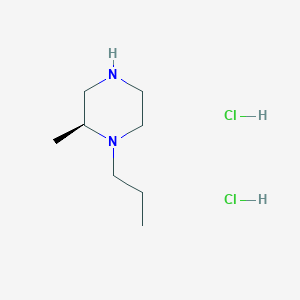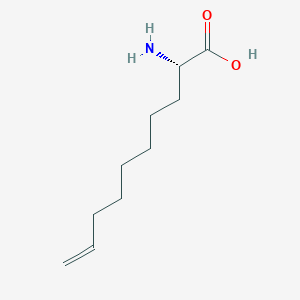![molecular formula C12H14N2O2 B8097845 Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B8097845.png)
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chemical compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by the presence of a pyrrole ring fused to a pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a multi-step process starting from simple precursors such as pyrrole and pyridine derivatives. Cyclization reactions are often employed to form the fused ring structure.
Functionalization: The pyrrolopyridine core is then functionalized to introduce the ethyl propanoate group. This can be achieved through esterification reactions using ethyl propanoate and appropriate catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms, such as converting ketones to alcohols.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often use nucleophiles such as halides, amines, or alcohols, and may require catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: Products can include alcohols or amines.
Substitution: Products can include halogenated compounds, amides, or ethers.
Scientific Research Applications
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials.
Biology: The compound has shown potential as a bioactive molecule, exhibiting activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Research has indicated its potential use in drug development, particularly in targeting specific receptors and pathways involved in diseases such as cancer[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as cell growth inhibition or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.
1,8-Naphthyridines: These compounds have a similar fused ring structure and are known for their diverse biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various pharmaceutical applications.
Properties
IUPAC Name |
ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-11(15)6-5-9-8-14-12-10(9)4-3-7-13-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSMAWYACHELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)




![(2S,4R)-N-((S)-2-(tert-Butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecan-1-oyl)-4-hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8097808.png)


![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)


![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8097862.png)

